Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate
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Overview
Description
Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrrolo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound includes a pyrrole ring fused to a pyrazine ring, with a bromine atom at the 6th position and a methyl ester group at the 1st position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate typically involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . This method is straightforward and efficient, allowing for the preparation of various substituted pyrroles and pyrrolo[1,2-a]pyrazines. Another approach involves the use of Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents, which facilitate the substitution of the bromine atom.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]pyrazines .
Scientific Research Applications
Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential antimicrobial, antifungal, and antiviral activities.
Biological Research: It is used in studies to understand the mechanism of action of pyrrolo[1,2-a]pyrazine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar core structure and exhibit various biological activities, including antimicrobial, antifungal, and antiviral properties.
Indolizines: These compounds are structurally related to pyrrolo[1,2-a]pyrazines and have similar biological activities.
Uniqueness
Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate is unique due to the presence of the bromine atom at the 6th position and the methyl ester group at the 1st position. These functional groups can influence the compound’s reactivity and biological activity, making it a valuable building block in medicinal chemistry .
Properties
IUPAC Name |
methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-2-3-7(10)12(6)5-4-11-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJMKMOSVHMZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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